(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine
CAS No.: 1228550-11-5
Cat. No.: VC13762766
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228550-11-5 |
|---|---|
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | (3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H8ClNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1 |
| Standard InChI Key | YAWYQNCCQCICHI-SSDOTTSWSA-N |
| Isomeric SMILES | C1[C@H](C2=C(O1)C=CC(=C2)Cl)N |
| SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N |
| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine features a fused benzofuran system comprising a benzene ring condensed with a partially saturated furan ring. The chlorine substituent occupies the fifth position on the aromatic ring, while the amine group is located at the third position of the dihydrofuran moiety. The (3S) stereochemical designation confirms the absolute configuration of the chiral center, which critically influences its molecular interactions .
The compound’s isomeric SMILES notation () highlights the spatial arrangement of atoms, with the amine group and chlorine atom positioned trans to each other relative to the furan oxygen. This geometry enhances dipole interactions and hydrogen-bonding capacity, key factors in its biological activity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.61 g/mol | |
| IUPAC Name | (3S)-5-chloro-2,3-dihydro-1-benzofuran-3-amine | |
| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N | |
| Stereochemistry | (3S) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (3S)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine typically proceeds via a four-step sequence:
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Cyclization: 4-Chlororesorcinol undergoes acid-catalyzed cyclization with glyoxal to form the dihydrobenzofuran core.
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Chlorination: Electrophilic aromatic substitution introduces chlorine at position 5 using (yield: 78%).
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Amination: A Mitsunobu reaction installs the amine group with retention of stereochemistry, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (yield: 65%) .
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Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt for improved stability.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Catalyst | (0.5 M) | +12% |
| Chlorination Temperature | 40°C | +15% |
| Amination Solvent | Tetrahydrofuran (THF) | +20% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Microreactor Chlorination: Sub-millimeter reaction channels enable precise temperature control (40±0.5°C), reducing byproducts to <2%.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves 99% enantiomeric excess (ee), surpassing traditional chiral chromatography .
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Crystallization: Anti-solvent precipitation with heptane yields 98% pure hydrochloride salt.
Pharmaceutical and Biological Applications
Drug Intermediate
The compound serves as a key building block in synthesizing:
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Serotonin Reuptake Inhibitors: Structural analogs show nM against SERT transporters.
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Antimicrobial Agents: Quaternary ammonium derivatives exhibit MIC values of 4 µg/mL against Staphylococcus aureus.
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Kinase Inhibitors: Piperazine-linked derivatives demonstrate 82% inhibition of EGFR kinase at 10 µM.
Mechanism of Action
The amine group forms hydrogen bonds with Asp113 in the serotonin transporter, while the chlorinated benzofuran interacts hydrophobically with Phe341. This dual binding mode enhances target affinity and selectivity over norepinephrine transporters (20:1 ratio).
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound | Substituent Position | SERT (nM) | LogP |
|---|---|---|---|
| (3S)-5-Chloro derivative | 5-Cl, 3-NH2 | 12 | 1.82 |
| (3S)-6-Chloro derivative | 6-Cl, 3-NH2 | 38 | 1.79 |
| 5,7-Dichloro derivative | 5,7-Cl2, 3-NH2 | 8 | 2.15 |
The 5-chloro substitution maximizes target engagement by aligning the halogen with a hydrophobic pocket in SERT. The 6-chloro isomer suffers from steric clashes, reducing potency by 68% .
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